molecular formula C10H18O2 B032055 trans-4-Isopropylcyclohexanecarboxylic acid CAS No. 7084-93-7

trans-4-Isopropylcyclohexanecarboxylic acid

Cat. No.: B032055
CAS No.: 7084-93-7
M. Wt: 170.25 g/mol
InChI Key: YRQKWRUZZCBSIG-UHFFFAOYSA-N
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Description

Trans-4-Isopropylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O2 . It is a white to off-white crystalline powder that is slightly soluble in DMSO and methanol . .

Mechanism of Action

Target of Action

Trans-4-Isopropylcyclohexanecarboxylic acid is primarily used as a substitution for the carboxylic acid component in the Ugi multicomponent condensation . This reaction leads to the formation of (1R,4R)-N-(2-(cyclohexylamino)-2-oxo-4-isopropylcyclohexane-1-carboxamide derivatives .

Mode of Action

The compound interacts with its targets through the Ugi multicomponent condensation . This is an efficient and economic multicomponent reaction which assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of peptidomimetics via the ugi reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso and methanol, and insoluble in water . This could potentially impact its bioavailability.

Result of Action

This compound is used in the synthesis of Nateglinide , a novel D-phenylalanine-derivative hypoglycemic agent . Therefore, the molecular and cellular effects of the compound’s action could be related to the hypoglycemic effects of Nateglinide.

Action Environment

The compound is a white crystalline powder that is soluble in ethanol, chloroform, and ethyl acetate, but insoluble in water . It’s important to consider these solubility properties when considering the compound’s action, efficacy, and stability in different environments. For example, its insolubility in water could limit its use in aqueous environments or systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Isopropylcyclohexanecarboxylic acid can be synthesized from 4-Isopropylbenzoic acid through a hydrogenation process. The reaction involves the reduction of the aromatic ring to a cyclohexane ring under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific trans configuration, which can influence its reactivity and interactions compared to its cis isomer. This configuration can lead to different physical and chemical properties, making it suitable for specific applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQKWRUZZCBSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00884281, DTXSID20884283, DTXSID50977652
Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Molecular Weight

170.25 g/mol
Source PubChem
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CAS No.

62067-45-2, 7077-05-6, 7084-93-7
Record name 4-(1-Methylethyl)cyclohexanecarboxylic acid
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Record name trans-4-Isopropylcyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name Cyclohexanecarboxylic acid, 4-isopropyl-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Record name trans-4-isopropylcyclohexanecarboxylic acid
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Record name cis-4-isopropylcyclohexanecarboxylic acid
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Record name 4-Isopropylcyclohexanecarboxylic Acid
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Record name TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Platinum oxide (500 mg) as a catalyst was suspended in acetic acid (50 ml) and cumic acid (10 g, 61 mmole) was added thereto. The mixture thus obtained was stirred vigorously for 2 hours at room temperature under a pressure of hydrogen 5 kg/cm2. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to a solid state. The resultant substance was distilled under reduced pressure of 1 mmHg (1.3×10-3 kg/cm2), at 113°-116° C. to obtain 4-isopropylcyclohexane carboxylic acid yielding 10 g (96%) ij a ratio of 3 parts of cis-form per 1 part of trans-form by weight.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
500 mg
Type
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Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

Platinum oxide (200 mg) as a catalyst was suspended in acetic acid (20 ml), and then (s)-(-)-perillic acid (2 g, 12 mmole) was added. The mixture thus obtained was stirred for 8 hours at room temperature under a current of hydrogen gas. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure to a dryness. The matter was recrystallized from methanol-water to obtain 4-isopropyl cyclohexane carboxylic acid (1.9 g, yield 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 3
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 5
trans-4-Isopropylcyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Isopropylcyclohexanecarboxylic acid

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